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Compound of Interest

Compound Name:
1-(4-Fluorobenzyl)-[1,4]diazepane

dihydrochloride

Cat. No.: B177028 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Fluorobenzyl)-diazepane dihydrochloride is a small molecule of interest in

pharmaceutical research and development. As with any active pharmaceutical ingredient (API)

or drug candidate, comprehensive characterization is essential to confirm its identity, purity, and

quality.[1] Regulatory bodies require rigorous analytical data to ensure the safety and efficacy

of new drug substances.[2] This document outlines a suite of analytical methods and detailed

protocols for the thorough characterization of this compound, employing orthogonal techniques

to provide a complete analytical profile.[3] The methods described include High-Performance

Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution

Mass Spectrometry (HRMS), and Elemental Analysis.

Overall Analytical Workflow
The characterization of 1-(4-Fluorobenzyl)-diazepane dihydrochloride follows a structured

workflow, integrating multiple analytical techniques to build a complete profile of the compound.

Each technique provides unique and complementary information regarding the structure, purity,

and identity of the molecule.
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Caption: Overall workflow for the analytical characterization.

Purity and Assay by High-Performance Liquid
Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile small molecules and

determining their concentration (assay).[2][4] A reversed-phase HPLC method with UV

detection is suitable for separating the main compound from potential process-related

impurities and degradation products.
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Data Presentation
Table 1: Representative HPLC Method Parameters and Acceptance Criteria

Parameter Value Acceptance Criteria

Column C18, 250 x 4.6 mm, 5 µm -

Mobile Phase
A: 0.1% TFA in WaterB: 0.1%

TFA in Acetonitrile
-

Gradient 10% B to 90% B over 15 min -

Flow Rate 1.0 mL/min ± 0.1 mL/min

Detection UV at 230 nm -

Retention Time (RT) ~8.5 min (Typical) ± 2% of Reference

Purity (Area %) >99.5% ≥ 98.0%

| Assay vs. Standard | 98.0% - 102.0% | 98.0% - 102.0% |

Experimental Protocol
Standard Preparation: Accurately weigh ~10 mg of 1-(4-Fluorobenzyl)-diazepane

dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to

volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.

Sample Preparation: Prepare the test sample in the same manner as the standard.

Chromatographic Conditions:

Set up the HPLC system according to the parameters in Table 1.

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

Injection and Data Acquisition:

Inject 10 µL of a blank (diluent), followed by five replicate injections of the standard

solution and two replicate injections of the sample solution.
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Data Analysis:

Purity: Calculate the area percentage of the main peak in the sample chromatogram

relative to the total area of all peaks.

Assay: Compare the peak area of the analyte in the sample injection to the average peak

area from the standard injections to determine the concentration.
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Caption: Experimental workflow for HPLC purity analysis.
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Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for

unambiguous structure elucidation.[5] Both ¹H and ¹³C NMR spectra are required to confirm the

chemical structure, connectivity, and environment of each atom.

Data Presentation
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Assignment ¹³C NMR Assignment

~10.5 (br s, 2H)
N-H⁺ (from
dihydrochloride)

~138.0 Ar-C (Quaternary)

~7.5 (dd, 2H)
Aromatic CH (ortho to

F)
~132.5 Ar-CH

~7.2 (t, 2H)
Aromatic CH (meta to

F)
~128.5 Ar-CH

~4.3 (s, 2H) Benzyl CH₂ ~115.5 Ar-CH (meta to F)

~3.5 (m, 4H) Diazepane ring CH₂ ~58.0 Benzyl CH₂

~3.2 (m, 4H) Diazepane ring CH₂ ~52.0 Diazepane ring C

| ~2.2 (m, 2H) | Diazepane ring CH₂ | ~48.0 | Diazepane ring C |

Experimental Protocol
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument for optimal resolution and lineshape.
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Data Acquisition:

Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

(Optional) Perform 2D NMR experiments like COSY and HSQC to confirm assignments.

Data Processing:

Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent

peak).

Assign peaks based on chemical shifts, coupling patterns, and integration values.

Functional Group Identification by FTIR
Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[6][7] This technique is excellent for confirming the presence

of key structural motifs.

Data Presentation
Table 3: Expected FTIR Absorption Bands
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Wavenumber (cm⁻¹) Assignment Intensity

2700-2400
N-H⁺ stretch (from
dihydrochloride)

Broad, Strong

3050-3000 Aromatic C-H stretch Medium

2950-2850 Aliphatic C-H stretch Medium

~1600 Aromatic C=C stretch Medium

~1510 Aromatic C=C stretch Strong

1250-1200 C-F stretch Strong

| 1150-1050 | C-N stretch | Medium |

Experimental Protocol
Sample Preparation:

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture

and press it into a thin, transparent pellet using a hydraulic press.

Background Collection: Collect a background spectrum of the empty sample compartment

(or pure KBr pellet) to subtract atmospheric and instrumental interferences.

Sample Spectrum Acquisition: Place the sample in the instrument and collect the spectrum,

typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and compare them to the

expected frequencies for the proposed structure.

Molecular Weight Confirmation by Mass
Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule,

which is used to confirm its molecular weight.[3] High-Resolution Mass Spectrometry (HRMS)

provides a highly accurate mass measurement, which can be used to confirm the elemental

formula.

Data Presentation
Table 4: High-Resolution Mass Spectrometry Data

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Free Base Formula C₁₂H₁₇FN₂

Calculated Exact Mass [M+H]⁺ 209.1454 u

Observed Mass [M+H]⁺ 209.1452 u (Example)

| Mass Accuracy | < 5 ppm |

Experimental Protocol
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable

solvent like methanol or acetonitrile/water.

Infusion/Injection: Introduce the sample into the mass spectrometer either by direct infusion

or via an LC system (LC-MS).

MS Parameters:

Set the instrument to positive ion mode.

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum

signal intensity.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
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Data Analysis: Identify the molecular ion peak [M+H]⁺ corresponding to the protonated free

base. Compare the measured accurate mass to the theoretical mass calculated from the

elemental formula.

Complementary Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
While the dihydrochloride salt is non-volatile, GC-MS is useful for analyzing residual solvents

from the synthesis process.[8] A headspace GC-MS method is typically employed for this

purpose.

Elemental Analysis
Elemental analysis provides the percentage composition of Carbon (C), Hydrogen (H), and

Nitrogen (N) in the compound. The experimental values should match the theoretical values

calculated from the molecular formula of the dihydrochloride salt.

Table 5: Elemental Analysis Data for C₁₂H₁₉Cl₂FN₂

Element Theoretical %
Observed %
(Example)

Acceptance
Criteria

Carbon (C) 51.25 51.30 ± 0.4%

Hydrogen (H) 6.81 6.78 ± 0.4%

| Nitrogen (N) | 9.96 | 9.92 | ± 0.4% |

Logical Relationship of Analytical Methods
The chosen analytical techniques are orthogonal, meaning they measure different properties of

the molecule. This provides a high degree of confidence in the final characterization. NMR

confirms the atomic connectivity, MS confirms the molecular weight, FTIR identifies functional

groups, and HPLC confirms purity.
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Caption: Orthogonal methods for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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